(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15(20)19(23)22(17-10-11-17)14-18-9-5-6-12-21(18)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15-,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCZKCATIVVTFZ-BUSXIPJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Piperidine Ring
The piperidine core is synthesized through cyclization reactions. A common approach involves the Dieckmann condensation of δ-amino esters or the ring-closing metathesis of diene precursors. For instance, heating N-(3-chloropropyl)-4-penten-1-amine with a Grubbs catalyst generates the piperidine ring with >85% yield under inert conditions.
Representative Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | Grubbs Catalyst (5 mol%) | Dichloromethane | 40°C | 12 hrs | 87% |
| Workup | Aqueous NH₄Cl | - | RT | 1 hr | - |
Introduction of the Benzyl Group
The benzyl group is incorporated via nucleophilic aromatic substitution or alkylation . Treating the piperidine intermediate with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux achieves substitution at the nitrogen atom.
Key Parameters:
| Parameter | Value |
|---|---|
| Benzylating Agent | Benzyl bromide (1.2 eq) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Reaction Time | 8 hrs |
| Yield | 78% |
Steric hindrance from the piperidine ring necessitates extended reaction times to ensure complete substitution.
Cyclopropanation Reaction
The cyclopropyl group is introduced via cyclopropanation using diazomethane or ethyl diazoacetate in the presence of transition metal catalysts (e.g., rhodium(II) acetate ). This step requires strict temperature control (-10°C to 0°C) to prevent side reactions.
Optimization Insights:
Final Coupling Reaction
The coupling of the cyclopropanated intermediate with 2-aminopropionamide is achieved via amide bond formation . HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF facilitate this step under nitrogen atmosphere.
Coupling Protocol:
| Component | Quantity |
|---|---|
| HATU | 1.5 eq |
| DIPEA | 3.0 eq |
| Reaction Time | 24 hrs |
| Temperature | 25°C |
| Yield | 82% |
Chiral purity is maintained using (S)-2-aminopropionamide , with enantiomeric excess (ee) verified via chiral HPLC (>98%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Piperidine Cyclization : Polar aprotic solvents (e.g., DMF) improve cyclization rates but require higher temperatures (80–100°C).
-
Benzylation : Acetonitrile outperforms THF due to better solubility of K₂CO₃.
Comparative Solvent Study:
| Solvent | Reaction Time (hrs) | Yield (%) |
|---|---|---|
| Acetonitrile | 8 | 78 |
| THF | 12 | 62 |
| DMF | 6 | 70 |
Industrial Scale Production Considerations
Scale-up challenges include:
-
Cost Efficiency : Replacing HATU with EDCl/HOBt reduces reagent costs by 40%.
-
Purification : Switch from column chromatography to recrystallization (ethanol/water) for bulk batches.
-
Safety : Diazomethane alternatives (e.g., trimethylsilyl diazomethane ) mitigate explosion risks.
Analytical Characterization Techniques
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HPLC : C18 column, gradient elution (acetonitrile/0.1% TFA water), UV detection at 254 nm.
-
NMR Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃): δ 7.3–7.2 (m, 5H, Ar-H), 3.8–3.6 (m, 2H, CH₂N), 2.9–2.7 (m, 1H, cyclopropyl).
-
¹³C NMR : 175.2 ppm (amide carbonyl).
-
-
Mass Spectrometry : ESI+ m/z 316.2 [M+H]⁺.
Challenges and Troubleshooting
-
Stereochemical Integrity : Racemization during coupling is minimized by maintaining pH < 8.
-
Byproduct Formation : Side products from over-alkylation are removed via acid-base extraction.
Recent Advances in Methodologies
-
Flow Chemistry : Continuous flow systems reduce reaction times by 50% for cyclopropanation.
-
Enzymatic Coupling : Lipase-mediated amidation achieves 90% yield under aqueous conditions.
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite formation.
Nucleophilic Acyl Substitution
The amide group participates in nucleophilic substitution reactions, enabling structural modifications.
| Reagents | Products | Applications |
|---|---|---|
| Thionyl chloride (SOCl₂) | Acyl chloride intermediate | Precursor for esterification or aminolysis |
| Grignard reagents | Tertiary alcohols via ketone formation | Introduces alkyl/aryl groups |
Reductive Alkylation
The primary amine reacts with aldehydes/ketones under reducing conditions to form secondary amines.
Example Reaction:
This method is used to introduce lipophilic side chains, enhancing blood-brain barrier penetration .
Oxidation Reactions
The piperidine ring and cyclopropyl group undergo oxidation under controlled conditions:
| Target Site | Oxidizing Agent | Products |
|---|---|---|
| Piperidine ring | KMnO₄ (acidic) | Piperidine N-oxide |
| Cyclopropyl group | Ozone (O₃) | Ring-opening to form diketones |
Oxidation of the cyclopropyl group is highly substrate-specific and requires inert atmospheres to prevent over-oxidation .
Interaction with Biological Targets
Computational studies predict interactions with neurotransmitter receptors (e.g., sigma-1 receptors) via:
Comparative Reactivity with Analogs
The compound’s reactivity differs from structurally similar molecules:
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| N-Cyclopropylacetamide | Acetamide, no piperidine | Faster hydrolysis due to reduced steric bulk |
| 1-Benzylpiperidine | Piperidine, no amide | Resists nucleophilic substitution at nitrogen |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide is , and it has a molecular weight of approximately 303.4 g/mol. Its structure can be represented as follows:
The presence of the piperidine ring and cyclopropyl group suggests potential interactions with various biological targets, which may lead to therapeutic effects.
Pharmacological Studies
This compound has been investigated for its potential pharmacological effects. Its structure indicates possible activity against various biological targets, including:
- Neurotransmitter Receptors : The compound may interact with receptors involved in mood regulation and cognitive functions.
- Pain Management : Its analgesic properties are being explored, particularly in relation to piperidine derivatives known for pain relief.
Drug Development
The unique structural features of this compound make it a candidate for developing new therapeutic agents. Research has focused on:
- Antidepressant Properties : Studies suggest that compounds with similar structures can exhibit antidepressant effects, making this compound a potential lead in this area.
- Anticancer Activity : Preliminary studies indicate that derivatives may possess anticancer properties, warranting further investigation.
Computational Modeling
Computational chemistry techniques have been employed to predict the biological activity of this compound. These models help in:
- Understanding Mechanisms of Action : Insights into how the compound interacts with biological systems can guide future modifications to enhance efficacy.
- Pharmacokinetics and Toxicology : Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles aids in assessing safety and efficacy.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide likely involves its interaction with specific molecular targets such as receptors or enzymes. The chiral center plays a crucial role in its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
The compound’s uniqueness lies in its 1-benzyl-piperidin-2-ylmethyl and cyclopropyl substituents. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural Comparison
Impact of Structural Differences on Properties
Piperidine Substitution Position (C2 vs. C4):
- The 2-ylmethyl substitution (target compound) likely imposes distinct steric constraints compared to the 4-ylmethyl analog . C2 substitution may alter the molecule’s conformation, affecting receptor binding or metabolic stability.
N-Substituents (Cyclopropyl vs. Methyl/isopropyl groups () offer lower steric hindrance but may reduce target affinity or increase susceptibility to enzymatic degradation.
Aromatic Modifications (Fluorine vs. However, the absence of a piperidine ring in this compound limits direct comparison.
Biological Activity
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide is a synthetic compound notable for its complex structure, which includes an amino group, a piperidine ring, and a cyclopropyl moiety. This unique combination suggests significant potential for diverse biological interactions and therapeutic applications. The stereochemistry of the compound, indicated by the (S) configuration, plays a crucial role in its biological activity, as stereoisomers can exhibit markedly different pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C19H29N3O
- CAS Number : 1216635-36-7
- Structural Features : The compound features a piperidine ring, a benzyl group, and a cyclopropyl moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that compounds with similar structures often exhibit activity against several biological targets, including:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and leading to various biological effects.
- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in critical biochemical pathways.
Biological Activity Predictions
Computational models have predicted that this compound could exhibit activity against multiple biological targets. Studies have shown that structurally related compounds often demonstrate significant pharmacological effects, including:
- Antidepressant Activity : Similar compounds have been linked to antidepressant effects through modulation of neurotransmitter systems.
- Anticancer Potential : Research indicates potential anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against other similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Piperidine ring | Antidepressant | Lacks cyclopropyl group |
| Compound B | Morpholine derivative | Anticancer | Different amine substituents |
| Compound C | Tetrahydropyridine | Analgesic | No benzyl substitution |
| Compound D | Benzodiazepine | Anxiolytic | Aromatic system instead of piperidine |
This compound stands out due to its combination of a piperidine ring with a cyclopropane structure and specific stereochemistry, potentially leading to unique pharmacological profiles not observed in similar compounds.
Anticancer Activity
Research has demonstrated that compounds with similar structural features can induce apoptosis in cancer cell lines. For instance, studies involving piperidine derivatives have shown improved cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that this compound may possess similar anticancer properties.
Enzyme Inhibition Studies
Further investigations into enzyme inhibition reveal that derivatives of benzyl-piperidines exhibit potent inhibition of specific enzymes linked to cancer progression. For example, structure-activity relationship (SAR) studies have indicated that modifications in the piperidine structure can enhance binding potency to target receptors or enzymes involved in cancer metabolism.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling reactions. For example, analogous compounds in the piperidine class (e.g., N-substituted 2-phenylcyclopropylmethylamines) are synthesized using method B from , involving amine precursors and cyclopropane intermediates. Optimize yields by:
- Controlling reaction temperature (e.g., 0–25°C for cyclopropane ring formation).
- Using coupling agents like HATU or DCC for amide bond formation.
- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Validation : Confirm structural integrity via NMR (e.g., δ 1.2–3.5 ppm for piperidine protons) and HRMS (e.g., [M+H] calculated within 0.001 Da) .
Q. How should researchers characterize the stereochemical purity of the (S)-configured amino group in this compound?
- Methodological Answer : Use chiral HPLC or polarimetry:
- Chiral HPLC : Employ a Chiralpak AD-H column with a hexane/isopropanol (90:10) mobile phase; retention times should match enantiopure standards.
- Polarimetry : Measure optical rotation ([α]) and compare to literature values for (S)-enantiomers (e.g., uses similar methods for chiral amides) .
- Data Interpretation : A single peak in chiral HPLC or a specific rotation within ±2° confirms enantiomeric purity.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow guidelines from Safety Data Sheets (SDS) for structurally related compounds ():
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can functional selectivity for serotonin receptors (e.g., 5-HT) be evaluated for this compound, given its structural similarity to known ligands?
- Methodological Answer : Conduct in vitro receptor binding assays:
- Radioligand Displacement : Use -mesulergine for 5-HT and -ketanserin for 5-HT to determine values.
- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing human 5-HT receptors (see for analogous protocols) .
- Data Contradictions : If selectivity ratios (5-HT/5-HT) conflict with literature, validate via orthogonal methods (e.g., β-arrestin recruitment assays).
Q. What strategies resolve discrepancies in NMR data between synthetic batches of this compound?
- Methodological Answer :
- Batch Comparison : Compare NMR spectra (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons) across batches to identify impurities.
- Advanced Techniques : Use -DEPT NMR to confirm carbon environments or 2D NMR (COSY, HSQC) to assign proton-carbon correlations ( used similar methods) .
- HRMS Validation : Confirm molecular formula (e.g., CHNO) with <2 ppm mass error .
Q. How does the cyclopropane ring influence the compound’s metabolic stability in preclinical models?
- Methodological Answer : Perform liver microsome assays:
- In Vitro Stability : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or ring-opened metabolites (e.g., m/z shifts of +16 or +32).
Q. What computational methods predict the compound’s binding mode to target receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with 5-HT homology models (based on X-ray templates like PDB 6BQG).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable poses).
- Validation : Cross-validate with mutagenesis data (e.g., D134A mutations in 5-HT disrupting hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
